molecular formula C11H12O3 B2946425 (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid CAS No. 2248213-28-5

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid

Cat. No.: B2946425
CAS No.: 2248213-28-5
M. Wt: 192.214
InChI Key: DRRGEMCHWTVDMW-YOXFSPIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is a chiral compound that features a benzofuran ring fused to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid typically involves the construction of the benzofuran ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent functionalization steps introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize by-products. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(2,3-Dihydro-1-benzofuran-3-yl)propanoic acid is unique due to its chiral center and the presence of both a benzofuran ring and a propanoic acid group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1-benzofuran-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(11(12)13)9-6-14-10-5-3-2-4-8(9)10/h2-5,7,9H,6H2,1H3,(H,12,13)/t7-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRGEMCHWTVDMW-YOXFSPIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1COC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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